molecular formula C21H23N5O4 B4059186 2-{5-[4-(2-hydroxyethyl)-1-piperazinyl]-2-nitrophenyl}-4-methyl-1(2H)-phthalazinone

2-{5-[4-(2-hydroxyethyl)-1-piperazinyl]-2-nitrophenyl}-4-methyl-1(2H)-phthalazinone

Cat. No. B4059186
M. Wt: 409.4 g/mol
InChI Key: HTPLFYDCUHOOBC-UHFFFAOYSA-N
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Description

2-{5-[4-(2-hydroxyethyl)-1-piperazinyl]-2-nitrophenyl}-4-methyl-1(2H)-phthalazinone is a useful research compound. Its molecular formula is C21H23N5O4 and its molecular weight is 409.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-{5-[4-(2-hydroxyethyl)-1-piperazinyl]-2-nitrophenyl}-4-methyl-1(2H)-phthalazinone is 409.17500423 g/mol and the complexity rating of the compound is 673. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-{5-[4-(2-hydroxyethyl)-1-piperazinyl]-2-nitrophenyl}-4-methyl-1(2H)-phthalazinone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-{5-[4-(2-hydroxyethyl)-1-piperazinyl]-2-nitrophenyl}-4-methyl-1(2H)-phthalazinone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

DNA Interaction and Cellular Applications

Piperazine derivatives and related compounds have been extensively studied for their ability to interact with DNA and cellular structures. For example, Hoechst 33258, a well-known minor groove binder to DNA, has been utilized for chromosome and nuclear staining, flow cytometry, and analysis of plant chromosomes due to its strong binding specificity for AT-rich sequences in double-stranded DNA (Issar & Kakkar, 2013). This highlights the potential of related compounds for use in biological staining and molecular biology applications.

Pharmacological Potential

Piperazine derivatives are significant in drug design due to their presence in a wide range of therapeutic agents, including antipsychotic, antihistamine, antianginal, and anticancer drugs. Modifications to the piperazine nucleus can result in notable differences in medicinal properties, suggesting a broad spectrum of potential pharmacological applications for new derivatives (Rathi et al., 2016).

Metabolism and Biodegradation

Research on the metabolism and biodegradation of arylpiperazine derivatives, which are clinically applied in treating depression, psychosis, or anxiety, reveals extensive metabolic processing, including N-dealkylation. These studies contribute to understanding the pharmacokinetics and environmental fate of these compounds, which could be relevant for environmental monitoring and designing compounds with favorable degradation profiles (Caccia, 2007).

Environmental Considerations

Phthalates, chemically related to phthalazinones, are widely used as plasticizers and have raised concerns due to their environmental persistence and potential health impacts. Studies on the environmental occurrence, biodegradation, and effects of phthalates may inform the safety, regulation, and design of new compounds with phthalazinone structures for minimizing environmental and health risks (Keyser et al., 1976).

properties

IUPAC Name

2-[5-[4-(2-hydroxyethyl)piperazin-1-yl]-2-nitrophenyl]-4-methylphthalazin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O4/c1-15-17-4-2-3-5-18(17)21(28)25(22-15)20-14-16(6-7-19(20)26(29)30)24-10-8-23(9-11-24)12-13-27/h2-7,14,27H,8-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTPLFYDCUHOOBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C2=CC=CC=C12)C3=C(C=CC(=C3)N4CCN(CC4)CCO)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{5-[4-(2-hydroxyethyl)-1-piperazinyl]-2-nitrophenyl}-4-methyl-1(2H)-phthalazinone
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2-{5-[4-(2-hydroxyethyl)-1-piperazinyl]-2-nitrophenyl}-4-methyl-1(2H)-phthalazinone
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2-{5-[4-(2-hydroxyethyl)-1-piperazinyl]-2-nitrophenyl}-4-methyl-1(2H)-phthalazinone

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